ethyl (2Z)-2-cyano-3-(1,3-thiazol-2-ylamino)prop-2-enoate
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Overview
Description
Ethyl (2Z)-2-cyano-3-(1,3-thiazol-2-ylamino)prop-2-enoate is an organic compound that features a cyano group, a thiazole ring, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-cyano-3-(1,3-thiazol-2-ylamino)prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 2-aminothiazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product through a condensation reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-cyano-3-(1,3-thiazol-2-ylamino)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Ethyl (2Z)-2-cyano-3-(1,3-thiazol-2-ylamino)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which ethyl (2Z)-2-cyano-3-(1,3-thiazol-2-ylamino)prop-2-enoate exerts its effects is related to its ability to interact with specific molecular targets. The cyano group and thiazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (E)-3-(2-chlorophenyl)-2-[(1,3-thiazol-2-ylamino)methyl]prop-2-enoate
- Ethyl (2Z)-2-[(Z)-(2,6-dichloropyridin-3-yl)carbonyl]-3-[(1,3-thiazol-2-yl)amino]prop-2-enoate
Uniqueness
Ethyl (2Z)-2-cyano-3-(1,3-thiazol-2-ylamino)prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group, in particular, allows for versatile transformations and interactions that are not possible with other similar compounds.
Properties
CAS No. |
51991-99-2 |
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Molecular Formula |
C9H9N3O2S |
Molecular Weight |
223.25 g/mol |
IUPAC Name |
ethyl (Z)-2-cyano-3-(1,3-thiazol-2-ylamino)prop-2-enoate |
InChI |
InChI=1S/C9H9N3O2S/c1-2-14-8(13)7(5-10)6-12-9-11-3-4-15-9/h3-4,6H,2H2,1H3,(H,11,12)/b7-6- |
InChI Key |
OVVYESNBOFMQOL-SREVYHEPSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C\NC1=NC=CS1)/C#N |
Canonical SMILES |
CCOC(=O)C(=CNC1=NC=CS1)C#N |
Origin of Product |
United States |
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